molecular formula C20H18BrN3O2 B10998803 N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B10998803
M. Wt: 412.3 g/mol
InChI Key: LBTWBGOYGNGKGT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused azepino-quinazoline core substituted with a 4-bromophenyl carboxamide group. The parent compound, 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid (CAS 108561-87-1), has a molecular formula of C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 . The 4-bromophenyl substitution likely enhances lipophilicity and bioactivity, as brominated aromatic groups are common pharmacophores in medicinal chemistry.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

N-(4-bromophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H18BrN3O2/c21-14-6-8-15(9-7-14)22-19(25)13-5-10-16-17(12-13)23-18-4-2-1-3-11-24(18)20(16)26/h5-10,12H,1-4,11H2,(H,22,25)

InChI Key

LBTWBGOYGNGKGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)C(=O)N2CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Azepine Ring: The azepine ring is introduced via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Azepinoquinazoline Family

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound N-(4-bromophenyl) C₂₀H₁₇BrN₄O₂* 433.28 Brominated aromatic group for enhanced binding
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carbohydrazide Hydrazide (CONHNH₂) C₁₄H₁₆N₄O₂ 272.31 Precursor for carboxamide derivatives
N-(3-phenylpropyl)-12-oxo-azepinoquinazoline-3-carboxamide 3-phenylpropyl C₂₃H₂₅N₃O₂ 379.46 Increased alkyl chain length for solubility modulation
N-(3-methoxyphenyl)-5-methyl-12-oxo-octahydroazepinoquinazoline-3-carboxamide 3-methoxyphenyl, 5-methyl C₂₂H₂₅N₃O₃ 379.46 Methoxy group for electronic effects; methyl stabilizes ring conformation
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride Dichloro C₁₃H₁₄Cl₂N₃O·HCl 332.64 Chlorinated derivative with potential kinase inhibition

*Calculated based on parent structure and substituent addition.

Key Observations:
  • Substituent Effects : Bromine in the target compound may improve binding affinity to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methoxy or methyl) .
  • Synthetic Pathways : Carboxamide derivatives are typically synthesized via acylation reactions using isocyanates or acyl chlorides, as seen in related oxazolone carboxamide syntheses .

Comparison with Non-Azepinoquinazoline Derivatives

Imidazothiazole Derivatives

Compounds like N-((3-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)acetamide (12h) share the 4-bromophenyl motif but feature imidazothiazole cores. These compounds exhibit bioactivity in enzyme assays (e.g., IDO1 inhibition), highlighting the role of bromine in enhancing target engagement .

Triazole Chalcone Derivatives

N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide derivatives (4a-h) demonstrate kinase inhibitory activity, further supporting bromine's utility in optimizing ligand-receptor interactions .

Research Findings and Implications

Challenges and Opportunities

  • Synthetic Complexity: Multi-step syntheses (e.g., column chromatography purification ) may limit scalability of azepinoquinazoline derivatives.
  • Unexplored Bioactivity: While chlorinated and methoxylated analogs have known activities, the target compound’s specific biological profile remains to be validated.

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